4-Fluoro-1-methylpiperidin-3-amine
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Overview
Description
4-Fluoro-1-methylpiperidin-3-amine is a chemical compound with the molecular formula C6H13FN2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methylpiperidin-3-amine typically involves the introduction of a fluorine atom and a methyl group onto the piperidine ring. One common method involves the fluorination of a piperidine derivative using a fluorinating agent such as Selectfluor®. The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The purity and yield of the final product are critical factors in industrial production, and optimization of reaction parameters is essential to achieve high efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Fluoro-1-methylpiperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-1-methylpiperidin-4-amine
- 4-Fluoro-1-methylpiperidin-3-amine dihydrochloride
- 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride
Uniqueness
This compound is unique due to the specific positioning of the fluorine and methyl groups on the piperidine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H13FN2 |
---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
4-fluoro-1-methylpiperidin-3-amine |
InChI |
InChI=1S/C6H13FN2/c1-9-3-2-5(7)6(8)4-9/h5-6H,2-4,8H2,1H3 |
InChI Key |
HLQIJIWWHUNNMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)N)F |
Origin of Product |
United States |
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